![molecular formula C11H19NO2 B2393501 4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol CAS No. 1864490-72-1](/img/structure/B2393501.png)

4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

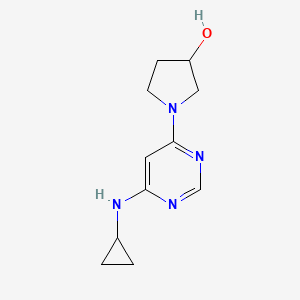

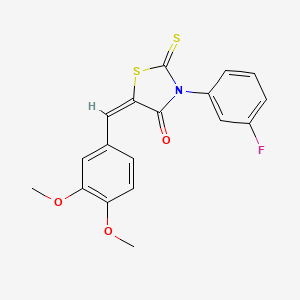

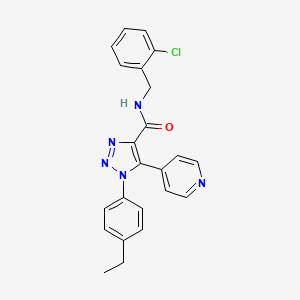

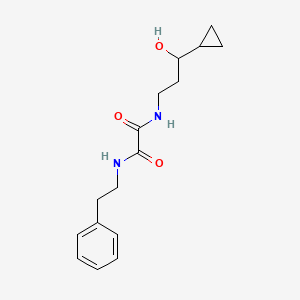

“4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” is a chemical compound that has been studied for its antimicrobial properties . It is a novel series of oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .

Synthesis Analysis

The synthesis of this compound involves the preparation of a novel series of oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties . The resulting series of compounds were evaluated for in vitro antimicrobial activity against Mycobacterium tuberculosis and a panel of clinically important resistant Gram-positive and -negative bacteria .Molecular Structure Analysis

The molecular structure of “4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” is complex. It includes a 5-substituted octahydrocyclopenta[c]pyrrole moiety at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” are complex and involve multiple steps . The process involves the preparation of a novel series of oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties .Applications De Recherche Scientifique

1. Synthesis and Catalytic Applications

A study by Shirini, Langarudi, and Daneshvar (2017) presents the preparation of a new acidic ionic liquid, demonstrating its use as a reusable catalyst to promote the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, important biologically active compounds used in the pharmaceutical industry. This showcases the potential of structurally complex molecules for catalytic applications in synthetic chemistry (Shirini, Langarudi, & Daneshvar, 2017).

2. Material Science and Molecular Motion

Research by Lemouchi et al. (2013) explores the dynamics of molecular rotors, specifically focusing on the correlation of motion and rotational barriers. This study, involving structurally complex molecules, highlights the significance of understanding molecular motion for designing materials with novel properties (Lemouchi et al., 2013).

3. Advanced Drug Development

A clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors was discovered, as discussed by Mascitti et al. (2011). This compound, PF-04971729, has shown promise in phase 2 clinical trials for the treatment of type 2 diabetes, exemplifying the therapeutic potential of novel structural classes (Mascitti et al., 2011).

4. Novel Synthetic Methodologies

Gao et al. (2016) developed a novel three-component bicyclization strategy for synthesizing densely functionalized pyrano[3,4-c]pyrroles. This methodology exemplifies the innovative approaches to creating complex molecules with high molecular diversity, potentially applicable in various fields including drug discovery and material science (Gao et al., 2016).

Orientations Futures

The future directions for the study of “4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” could involve further investigation into its antimicrobial properties, particularly against Mycobacterium tuberculosis . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential applications in the treatment of various bacterial infections .

Propriétés

IUPAC Name |

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11-7-14-6-10(11)12-4-8-2-1-3-9(8)5-12/h8-11,13H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGQECUNPZOWCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)C3COCC3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)

![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2393424.png)

![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2393425.png)

![(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2393433.png)